

# Optimizing RC32 PROTAC concentration for maximum degradation

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## Compound of Interest

Compound Name: FKBP12 PROTAC RC32

Cat. No.: B15609558

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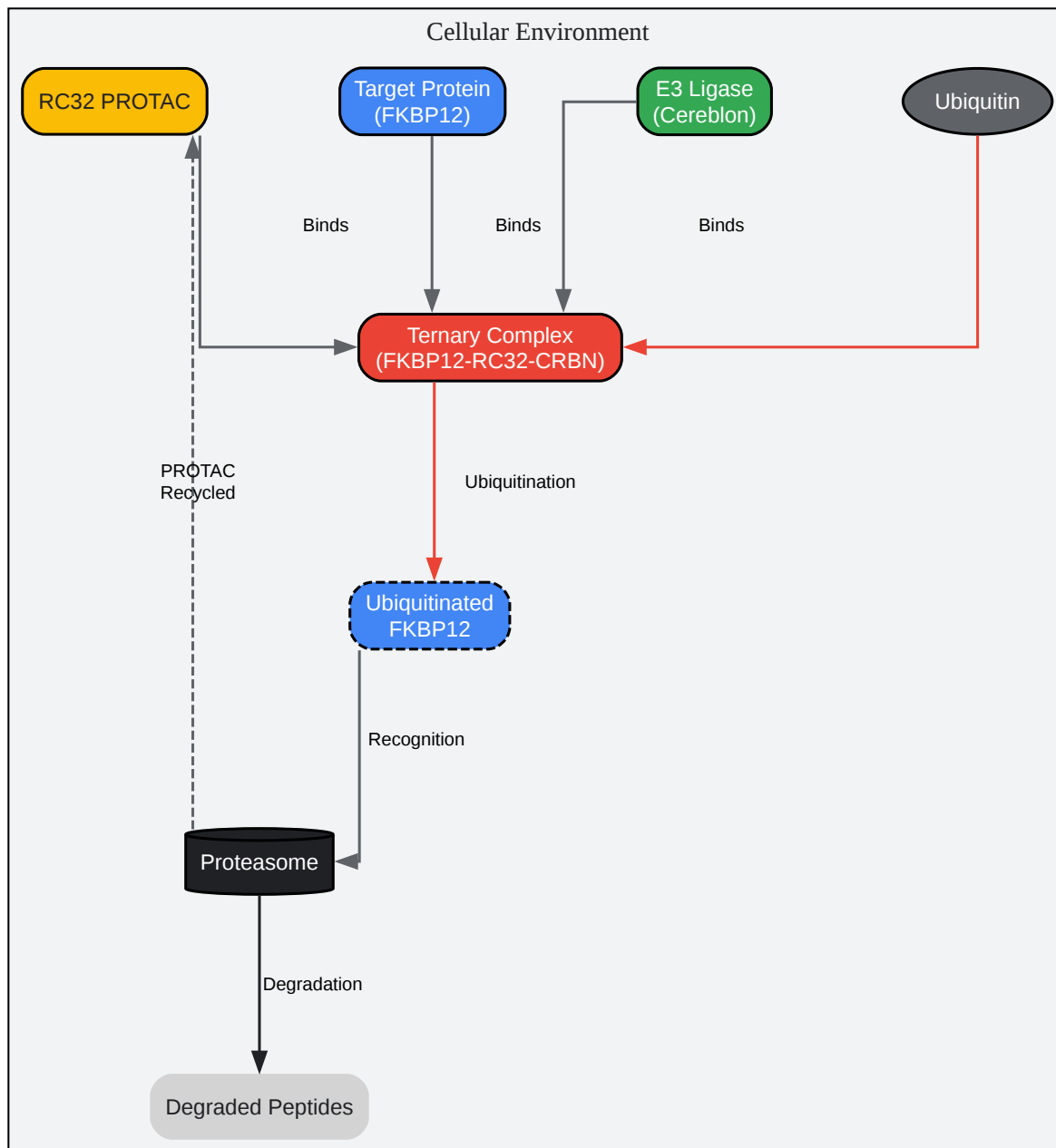
## RC32 PROTAC Technical Support Center

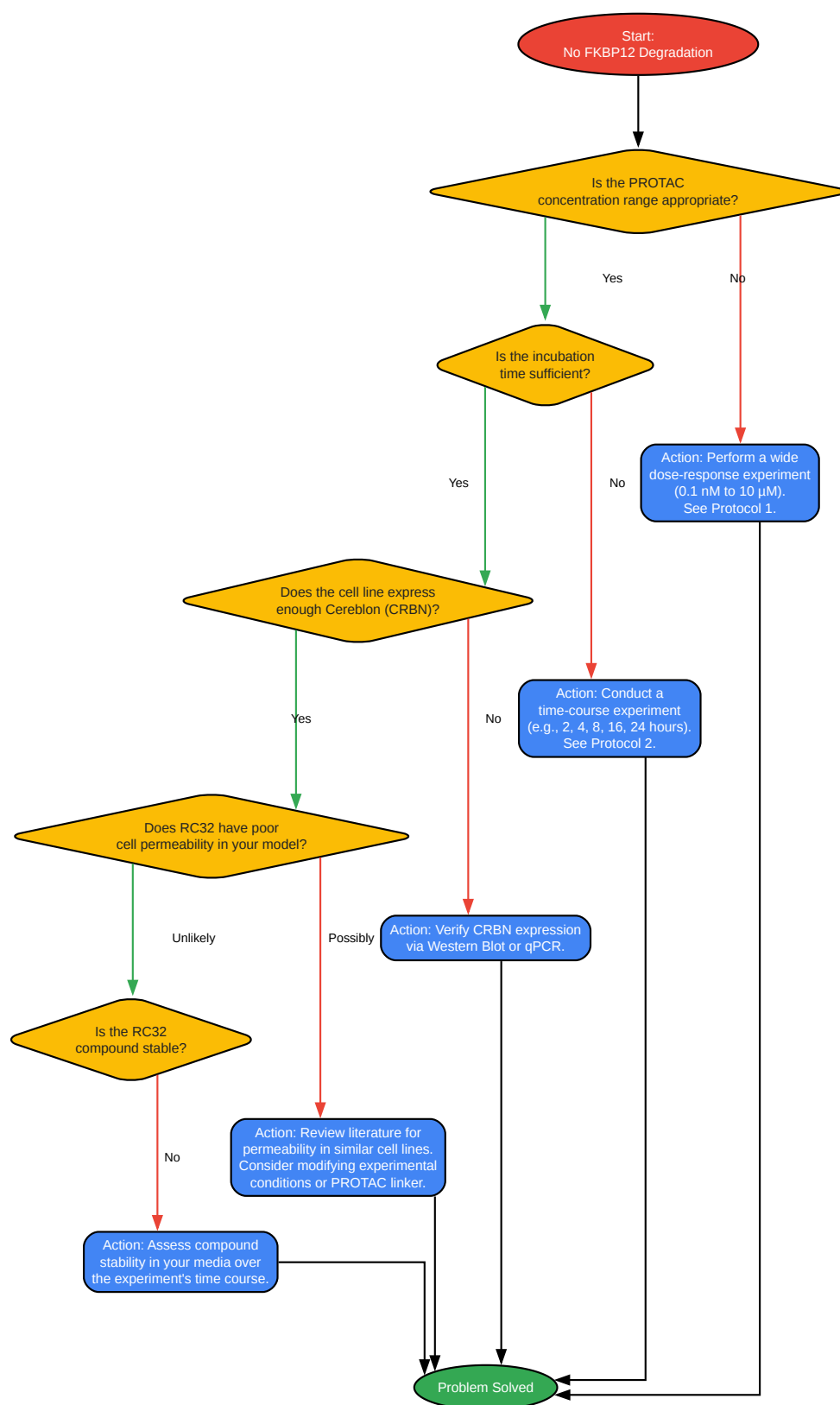
Welcome to the technical support center for RC32 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximum degradation of the target protein, FKBP12.

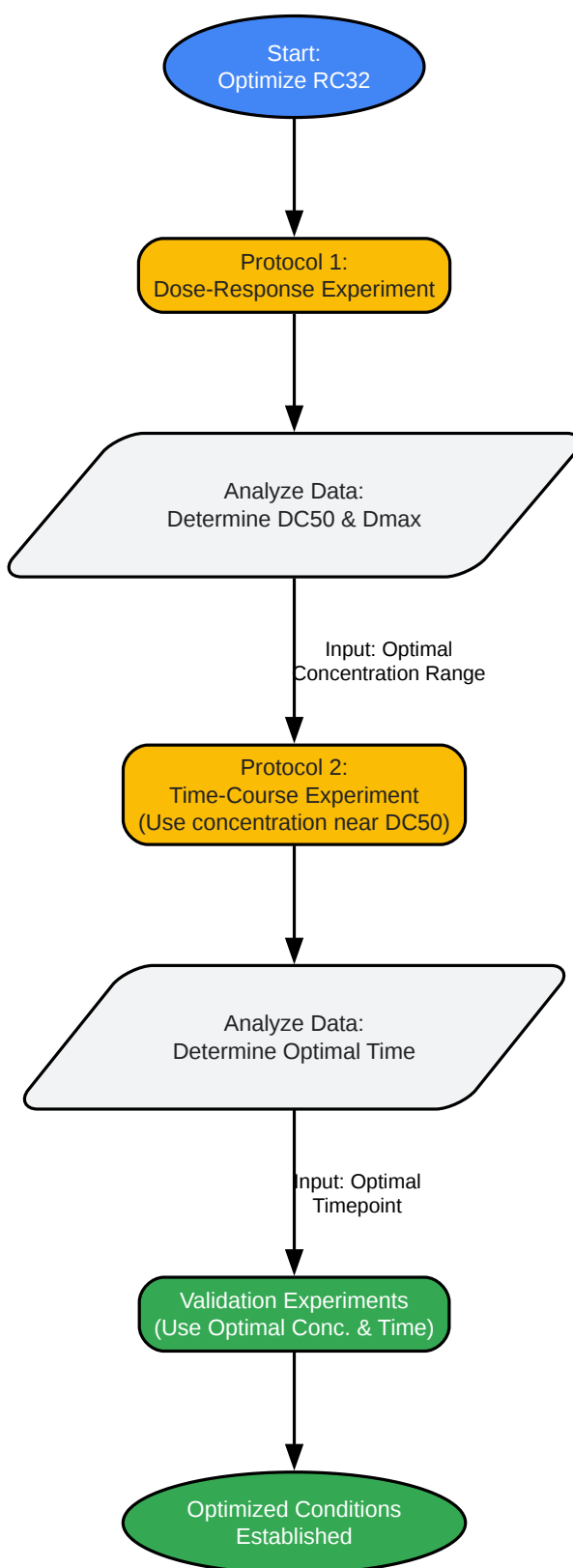
## Frequently Asked Questions (FAQs)

Q1: What is RC32 PROTAC and what is its mechanism of action?

RC32 is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the FKBP12 protein.<sup>[1][2]</sup> It is a heterobifunctional molecule composed of Rapamycin, which binds to the target protein FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[1][3]</sup> By bringing FKBP12 and the E3 ligase into close proximity, RC32 facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.<sup>[3][4]</sup>







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## References

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